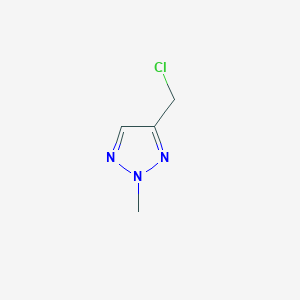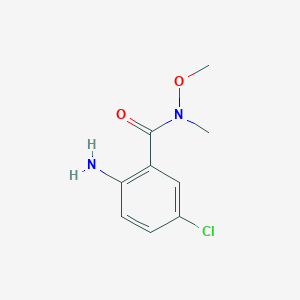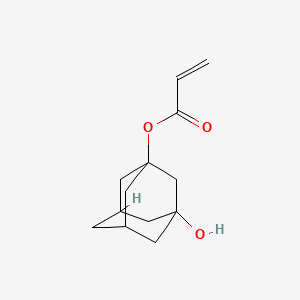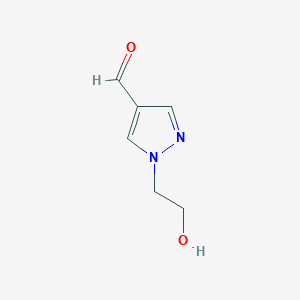
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Applications De Recherche Scientifique
Pharmaceutical Compound Synthesis
This compound is utilized in the synthesis of various pharmaceuticals. Its structure, featuring a pyrazole ring and a hydroxyethyl side chain, makes it a valuable intermediate in creating molecules with potential biological activity. It can be used to develop new drugs with anti-inflammatory, analgesic, or antipyretic effects due to the pyrazole core’s pharmacological significance .
Material Science: Hydrogel Development
In material science, particularly in the development of hydrogels, this compound’s reactive aldehyde group can be employed to cross-link polymers. Hydrogels have applications ranging from soft tissue engineering to drug delivery systems. The hydroxyethyl group enhances the hydrogel’s hydrophilicity, which is crucial for biomedical applications .
Environmental Science: Contaminant Adsorption
“1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde” may be involved in synthesizing materials for environmental cleanup, such as adsorbents for water treatment. Its structure could be tailored to capture specific contaminants, like heavy metals or organic pollutants, from water sources .
Analytical Methods: Chromatography
In analytical chemistry, this compound could serve as a standard or a derivatization agent in chromatographic methods. Its unique structure allows for easy detection and quantification when analyzing complex mixtures, aiding in the identification of substances within a sample .
Industrial Processes: Polymer Manufacturing
The compound’s functional groups are reactive in polymerization processes. It can be used to create polymers with specific properties for industrial applications, such as coatings, adhesives, and specialty plastics. Its incorporation into polymers can impart desired characteristics like increased flexibility or improved thermal stability .
Biomedical Research: Tissue Engineering
In tissue engineering, the compound’s ability to modify surfaces can promote cell adhesion and growth. It can be grafted onto scaffold materials to enhance biocompatibility and support the growth of specific cell types, which is essential for creating tissue constructs .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-2-1-8-4-6(5-10)3-7-8/h3-5,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYTYIOYCWGXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640878 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1082065-98-2 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

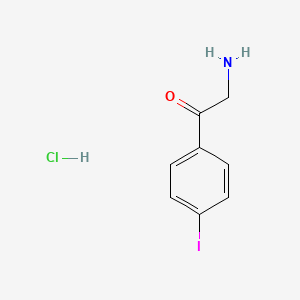
![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)
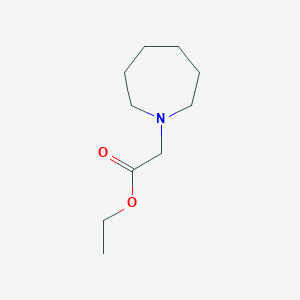
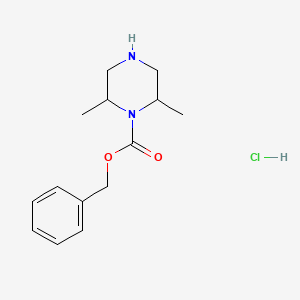


![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)
